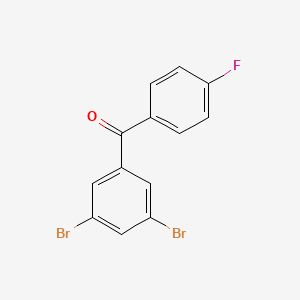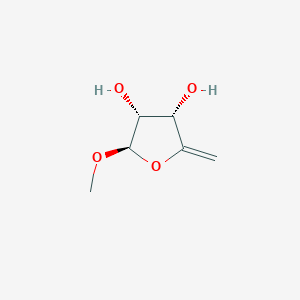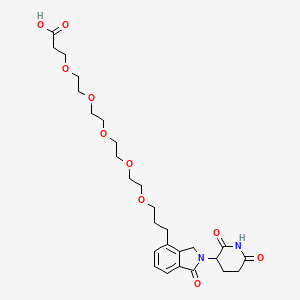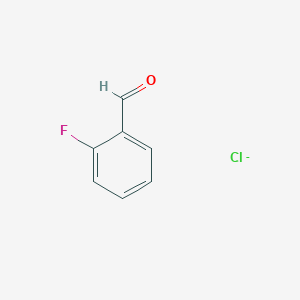
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(1)-piperazino(4-Me)H-Cys(1)-piperazino(4-Me)4HCl is a synthetic compound that features a cysteine derivative linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl typically involves the following steps:
Protection of Cysteine: The cysteine amino group is protected to prevent unwanted reactions.
Formation of Piperazine Derivative: The piperazine moiety is synthesized separately, often involving methylation at the 4-position.
Coupling Reaction: The protected cysteine and piperazine derivatives are coupled under specific conditions to form the desired compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified, often using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Scientific Research Applications
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
H-Cys(4-MeBzl)-OH: A cysteine derivative with a benzyl group.
H-Cys(4-MeO-Bzl)-OH: A cysteine derivative with a methoxybenzyl group.
Uniqueness
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl is unique due to its specific piperazine substitution, which may confer distinct biological and chemical properties compared to other cysteine derivatives.
Properties
Molecular Formula |
C16H36Cl4N6O2S2 |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |
InChI Key |
YPXJOPDHFCBKAH-UEZRWYIOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




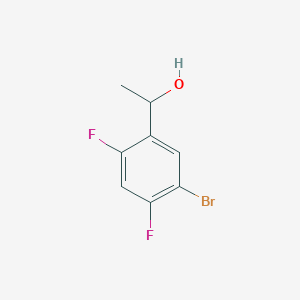
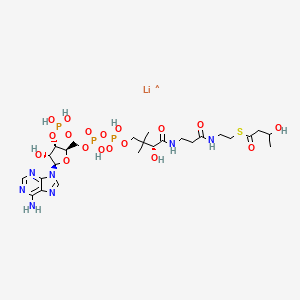
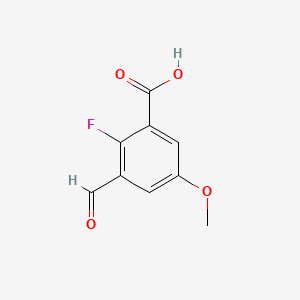
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
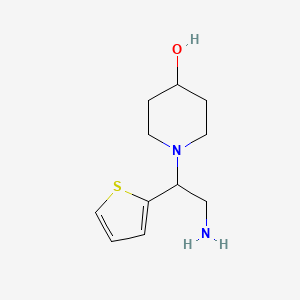
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
